molecular formula C21H19N3O3S B2477868 (Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((3-methoxyphenyl)amino)acrylonitrile CAS No. 372976-87-9

(Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((3-methoxyphenyl)amino)acrylonitrile

Cat. No.: B2477868
CAS No.: 372976-87-9
M. Wt: 393.46
InChI Key: RDYRCRGTZSAKCU-QINSGFPZSA-N
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Description

(Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((3-methoxyphenyl)amino)acrylonitrile is a synthetic acrylonitrile derivative featuring a thiazole ring substituted with a 3,4-dimethoxyphenyl group at the 4-position and an (E)-configured acrylonitrile moiety linked to a 3-methoxyphenylamino group.

Thiazole-based acrylonitriles are recognized for their pharmacological relevance, particularly in anticancer and antimicrobial research . The Z-configuration of the acrylonitrile double bond is critical for maintaining planar molecular geometry, which is often associated with intercalation or enzyme inhibition mechanisms .

Properties

IUPAC Name

(Z)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(3-methoxyanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S/c1-25-17-6-4-5-16(10-17)23-12-15(11-22)21-24-18(13-28-21)14-7-8-19(26-2)20(9-14)27-3/h4-10,12-13,23H,1-3H3/b15-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDYRCRGTZSAKCU-QINSGFPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=CC=C3)OC)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC(=CC=C3)OC)/C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((3-methoxyphenyl)amino)acrylonitrile is a complex organic compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and relevant case studies.

  • Molecular Formula : C21H18N2O4S
  • CAS Number : 476671-13-3
  • Molar Mass : 394.45 g/mol
  • Density : 1.296 g/cm³ (predicted)
  • Boiling Point : 587.8 °C (predicted)
  • pKa : 9.09 (predicted)

The biological activity of this compound is hypothesized to involve multiple pathways:

  • Anticancer Activity : The compound exhibits significant cytotoxic effects against various cancer cell lines, including HT29 and Jurkat cells. The structure-activity relationship (SAR) indicates that modifications in the phenyl rings enhance its antiproliferative properties .
  • Antimicrobial Properties : Preliminary studies suggest that thiazole derivatives can inhibit bacterial growth, with some compounds showing minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis.
  • Neuroprotective Effects : Similar thiazole compounds have been reported to exhibit anticonvulsant properties, suggesting that this compound may also possess neuroprotective activity through modulation of neurotransmitter systems .

Anticancer Activity

A series of studies have evaluated the efficacy of this compound against various cancer cell lines:

Cell LineIC50 Value (µM)Reference
HT29<10
Jurkat<10
A431<15

These results indicate a strong potential for development as an anticancer agent.

Antimicrobial Activity

The antimicrobial activity was assessed using standard methods to determine MIC and MBC:

PathogenMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus0.220.25
Staphylococcus epidermidis0.250.30

These findings highlight the compound's potential as an antimicrobial agent .

Case Studies

  • Cytotoxicity Study : In a study involving various thiazole derivatives, it was found that modifications to the methoxy groups significantly enhanced cytotoxicity against cancer cell lines. The presence of electron-donating groups was crucial for increasing activity levels .
  • Anticonvulsant Activity : A related thiazole derivative demonstrated high anticonvulsant properties in animal models, suggesting that similar compounds may offer therapeutic benefits for neurological disorders .

Comparison with Similar Compounds

Key Observations:

Electron-Donating vs. In contrast, analogues with nitro (e.g., ) or fluoro (e.g., ) substituents exhibit electron-withdrawing effects, which may alter redox properties or metabolic stability.

Heterocyclic Core Influence :

  • Thiazole-containing derivatives (target, ) show greater structural rigidity compared to indole-based analogues (e.g., ). This rigidity may influence pharmacokinetic properties such as solubility and membrane permeability.

Biological Activity Trends: Compounds with trimethoxyphenyl groups (e.g., ) demonstrate pronounced cytotoxic activity, likely due to tubulin-binding effects.

Crystallography:

  • X-ray studies of related compounds (e.g., ) reveal that Z-configuration acrylonitriles adopt near-planar geometries stabilized by intramolecular hydrogen bonds (e.g., C–H⋯O/N interactions). For example, (Z)-3-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile forms a crystal lattice with P̄1 symmetry and two independent molecules per asymmetric unit, linked by C–H⋯O bonds .

Pharmacological Potential vs. Known Analogues

While direct activity data for the target compound are sparse, structural parallels suggest:

  • Cytotoxicity : Methoxy-rich analogues like (Z)-3-(1H-Indol-3-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile inhibit tubulin polymerization (IC₅₀ ~1.2 μM) . The target compound’s thiazole core may confer additional selectivity via heterocyclic interactions.

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